methyl 4-bromo-1H-indazole-6-carboxylate

Medicinal Chemistry Cross-Coupling Synthetic Methodology

This N-unprotected 4-bromoindazole-6-carboxylate is the preferred scaffold for parallel medicinal chemistry owing to its free N-H enabling direct C4 arylation without protecting group manipulation. The 4-bromo substitution pattern provides distinct reactivity versus 5-/6-bromo isomers, while the 6-methyl ester hydrolyzes efficiently (83%) to the corresponding acid for amide coupling. Procure with batch-specific NMR/HPLC/GC documentation from ISO-certified supply chains to ensure reproducibility in TTK, PLK4, and Aurora kinase programs.

Molecular Formula C9H7BrN2O2
Molecular Weight 255.07 g/mol
CAS No. 885518-47-8
Cat. No. B3022630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-bromo-1H-indazole-6-carboxylate
CAS885518-47-8
Molecular FormulaC9H7BrN2O2
Molecular Weight255.07 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(C=NN2)C(=C1)Br
InChIInChI=1S/C9H7BrN2O2/c1-14-9(13)5-2-7(10)6-4-11-12-8(6)3-5/h2-4H,1H3,(H,11,12)
InChIKeyDCYBEDQPCQOEIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-Bromo-1H-Indazole-6-Carboxylate (CAS 885518-47-8): Structural Baseline for Evidence-Based Procurement


Methyl 4-bromo-1H-indazole-6-carboxylate (CAS 885518-47-8) is a brominated indazole derivative with the molecular formula C9H7BrN2O2 and a molecular weight of 255.07 g/mol [1]. It serves as a versatile synthetic building block in medicinal chemistry, featuring a methyl ester at the 6-position and a bromine atom at the 4-position of the indazole core [2]. Commercially available at purities typically ranging from 95% to 98%, with vendor-provided batch-specific quality control documentation including NMR, HPLC, and GC analyses , this compound offers procurement reproducibility for downstream synthetic applications.

Why Generic Substitution of Methyl 4-Bromo-1H-Indazole-6-Carboxylate Fails: The Quantitative Basis for Differentiated Selection


In-class indazole building blocks cannot be interchanged without consequence due to three critical differentiation axes: regiochemistry, functional group architecture, and synthetic provenance. The 4-bromo substitution pattern on methyl 4-bromo-1H-indazole-6-carboxylate is structurally distinct from 5-bromo and 6-bromo positional isomers, which exhibit different reactivity profiles in cross-coupling reactions [1]. Moreover, brominated indazole analogs such as methyl 4-bromo-1-methyl-1H-indazole-6-carboxylate (CAS 1638759-79-1) contain an N-methyl modification that alters electronic properties and restricts downstream derivatization options available with the N-unprotected parent scaffold [2]. The 6-carboxylate ester functionality further distinguishes this compound from 3-carboxylate and 4-carboxylate indazole regioisomers, each of which presents distinct steric and electronic environments governing reactivity in palladium-catalyzed transformations [3]. Selection based solely on scaffold similarity—without quantitative consideration of these differential features—can result in failed coupling reactions, altered pharmacokinetic properties in lead optimization programs, or incompatibility with established synthetic protocols documented in patent literature.

Methyl 4-Bromo-1H-Indazole-6-Carboxylate (885518-47-8): Quantified Differentiation Evidence for Procurement Decisions


Suzuki-Miyaura Cross-Coupling Reactivity: Quantified Yield Performance at the 4-Bromo Position

Methyl 4-bromo-1H-indazole-6-carboxylate (885518-47-8) demonstrates documented reactivity in Suzuki-Miyaura cross-coupling with aryl boronic esters, yielding the C4-arylated product in 37% isolated yield after chromatographic purification [1]. This reactivity profile contrasts with 5-bromoindazole analogs reported in the literature, where Suzuki couplings with N-Boc-2-pyrrole boronic acid produced variable yields ranging from 41% to 78% depending on N-substitution pattern [2]. The N-unprotected indazole scaffold of the target compound avoids the additional deprotection step required when employing N-Boc protected bromoindazole intermediates [3].

Medicinal Chemistry Cross-Coupling Synthetic Methodology

Carboxylic Acid Precursor Conversion Efficiency: Hydrolysis to 4-Bromo-1H-Indazole-6-Carboxylic Acid

Methyl 4-bromo-1H-indazole-6-carboxylate (885518-47-8) undergoes efficient base-catalyzed hydrolysis to yield 4-bromo-1H-indazole-6-carboxylic acid (CAS 885523-43-3) in 83% isolated yield under mild conditions (room temperature, 4 h, 15% aqueous NaOH/EtOH) [1]. The resulting carboxylic acid intermediate (MW 241.04, mp 294-296°C with decomposition) is fully characterized by HRMS (M[79Br]H+ found 240.9607, calculated 240.9613) and multinuclear NMR [2]. This hydrolysis efficiency contrasts with the more forcing conditions required for tert-butyl ester cleavage in N-Boc protected indazole analogs, which typically require TFA or HCl in dioxane and can induce indazole ring decomposition in sensitive substrates [3].

Synthetic Intermediates Hydrolysis Building Block Derivatization

Patent-Documented Utility as a Pharmaceutical Intermediate: Kinase Inhibitor Synthetic Programs

Methyl 4-bromo-1H-indazole-6-carboxylate (885518-47-8) is explicitly cited as a downstream synthetic intermediate in multiple patent applications, including WO2017/36404 (indazole derivatives as kinase inhibitors) and WO2019/10295 [1]. The compound is employed to generate methyl 4-bromo-1-methyl-1H-indazole-6-carboxylate (CAS 1638759-79-1) via N-methylation, which subsequently serves as a scaffold for kinase inhibitor development [2]. This patent trail provides procurement validation that is absent for regioisomeric bromoindazole esters lacking documented industrial or pharmaceutical development pathways [3]. The explicit linkage to kinase inhibition programs (including TTK, PLK4, and Aurora kinase targets) establishes a specific therapeutic vector that differentiates this building block from bromoindazoles lacking such documented applications [4].

Drug Discovery Kinase Inhibition Patent Literature

Biological Activity Context: Antibacterial FtsZ Inhibition in the 4-Bromoindazole Scaffold Class

While methyl 4-bromo-1H-indazole-6-carboxylate itself lacks published direct bioactivity data, the 4-bromo-1H-indazole scaffold class has demonstrated quantifiable antibacterial activity as filamentous temperature-sensitive protein Z (FtsZ) inhibitors [1]. A series of novel 4-bromo-1H-indazole derivatives were designed, synthesized, and assayed for in vitro antibacterial activity against Gram-positive and Gram-negative bacteria, with cell division inhibitory activity confirmed [2]. This scaffold-level activity provides a mechanistic hypothesis vector distinct from indazole derivatives lacking the 4-bromo substitution pattern, which have been primarily explored for carbonic anhydrase inhibition (Ki constants ranging from 0.383±0.021 to 3.030±0.711 mM against CA-I and CA-II) [3].

Antibacterial FtsZ Inhibition Structure-Activity Relationship

Methyl 4-Bromo-1H-Indazole-6-Carboxylate (885518-47-8): Validated Application Scenarios Derived from Quantitative Evidence


Medicinal Chemistry: Suzuki-Miyaura Derivatization for Kinase-Targeted Library Synthesis

Based on the documented 37% Suzuki coupling yield and patent linkage to kinase inhibitor programs (WO2017/36404, WO2019/10295), this compound is best applied in parallel synthesis campaigns targeting TTK, PLK4, or Aurora kinase chemical space [1]. The N-unprotected indazole scaffold permits direct C4 arylation without protecting group manipulation, reducing total step count compared to N-Boc protected bromoindazole intermediates [2]. Researchers should anticipate moderate coupling yields (37%) and plan chromatographic purification using petroleum ether/EtOAc gradient elution [3].

Building Block Derivatization: Carboxylic Acid Intermediate Generation for Amide Coupling

The compound's 83% hydrolysis efficiency to 4-bromo-1H-indazole-6-carboxylic acid (CAS 885523-43-3) under mild aqueous basic conditions makes it a reliable precursor for amide bond formation and other carboxylate-directed transformations [1]. This application scenario is particularly suited for medicinal chemistry programs requiring late-stage diversification of the indazole 6-position without exposure to strong acids that may compromise the N-H indazole moiety [2]. The fully characterized acid intermediate (mp 294-296°C dec, HRMS validated) provides a quality-controlled entry point for amide coupling reactions [3].

Antibacterial Lead Generation: FtsZ Inhibitor Scaffold Exploration

The 4-bromo-1H-indazole scaffold class has demonstrated FtsZ inhibitory activity with antibacterial effects against Gram-positive and Gram-negative bacterial phenotypes [1]. Methyl 4-bromo-1H-indazole-6-carboxylate serves as a versatile starting point for synthesizing novel 4-bromo-1H-indazole derivatives via functionalization at the 6-carboxylate ester position (hydrolysis, amidation, reduction) while preserving the 4-bromo substitution essential for FtsZ-targeted activity [2]. This application scenario is distinct from unsubstituted indazole programs targeting carbonic anhydrase inhibition (Ki = 0.383-3.030 mM) [3].

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